molecular formula C18H27N3O B15057004 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide

Cat. No.: B15057004
M. Wt: 301.4 g/mol
InChI Key: QCEPSFNEGREPPM-JRZJBTRGSA-N
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Description

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylpyrrolidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a series of reactions involving cyclopropyl halides and appropriate nucleophiles.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: Known for their biological activity and used in similar research contexts.

    Benzylpyrrolidine analogs: Share structural similarities and are studied for their pharmacological properties.

Uniqueness

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)13-17-8-5-11-20(17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1

InChI Key

QCEPSFNEGREPPM-JRZJBTRGSA-N

Isomeric SMILES

CC(C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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